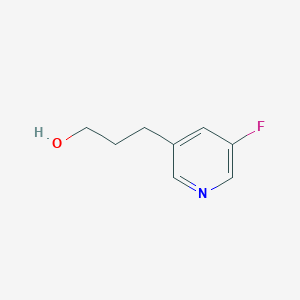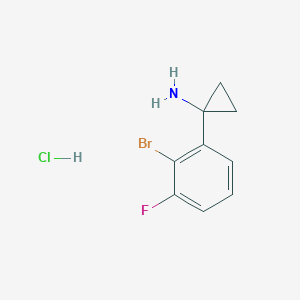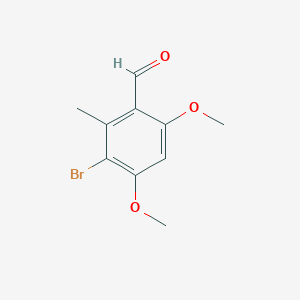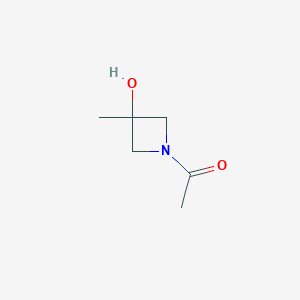![molecular formula C7H13Cl2N3 B13501137 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride typically involves the condensation of 1H-imidazole with acrolein, followed by further modifications to introduce the methanamine group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Alkylated derivatives of the original compound.
Applications De Recherche Scientifique
1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine dihydrochloride
- 2-(Aminomethyl)benzimidazole dihydrochloride hydrate
- 1-(1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride
Uniqueness
1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride is unique due to its fused ring structure, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C7H13Cl2N3 |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
[(5R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c8-5-6-1-2-7-9-3-4-10(6)7;;/h3-4,6H,1-2,5,8H2;2*1H/t6-;;/m1../s1 |
Clé InChI |
CUVAJEJJPFLRPL-QYCVXMPOSA-N |
SMILES isomérique |
C1CC2=NC=CN2[C@H]1CN.Cl.Cl |
SMILES canonique |
C1CC2=NC=CN2C1CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
![3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)




![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)


![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)


